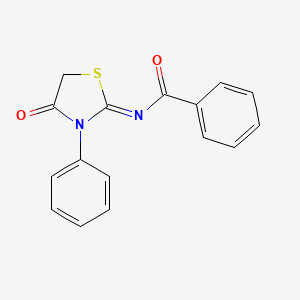

N-(4-oxo-3-phényl-1,3-thiazolidin-2-ylidène)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide: is a heterocyclic compound with the molecular formula C16H12N2O2S and a molecular weight of 296.35 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Applications De Recherche Scientifique

Chemistry: N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .

Biology and Medicine: This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being studied for its potential use in drug development .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for various chemical reactions .

Mécanisme D'action

The presence of sulfur in these motifs enhances their pharmacological properties, making them valuable in the synthesis of organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide typically involves the reaction of thiourea with chloroacetyl chloride in the presence of pyridine . This reaction forms the thiazolidine ring, which is then further reacted with benzoyl chloride to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including the use of solvents like dimethylformamide (DMF) and catalysts to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Comparaison Avec Des Composés Similaires

- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides

- N-(4-oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)thiazolidin-2-ylidene)acetamide

Uniqueness: N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide stands out due to its specific structural features, which confer unique biological activities. Its phenyl and benzamide groups contribute to its enhanced stability and binding properties compared to other thiazolidine derivatives .

Activité Biologique

N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring, an imine group, and a benzamide moiety. The synthesis typically involves a multi-step process that includes the condensation of appropriate aldehydes with thiosemicarbazides followed by cyclization to form the thiazolidinone structure.

Synthetic Route Example

- Condensation : Reacting 4-oxo-3-phenylthiazolidine with an appropriate amine.

- Cyclization : Formation of the thiazolidinone ring through cyclization reactions.

- Purification : Techniques like recrystallization or chromatography are used to purify the final product.

The biological activity of N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazolidinone structure allows for interactions with various enzymes, potentially inhibiting their activity.

- Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties against various pathogens.

- Anticancer Properties : Research indicates that compounds in this class can induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazolidinone derivatives, including N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial and fungal strains.

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide | 10.7 - 21.4 | S. aureus, E. coli |

| Other Derivatives | Varies | Various pathogens |

The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective inhibition at low concentrations .

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa, A549) demonstrated that N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide induces significant cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Case Studies

- Antibacterial Study : A research team synthesized a series of thiazolidinones and evaluated their antibacterial efficacy. The best-performing compound showed an MIC of 10 µg/mL against E. coli, demonstrating the potential for developing new antibiotics from this scaffold .

- Anticancer Research : In a study focused on the anticancer properties of thiazolidinones, N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide was found to significantly reduce cell viability in various cancer cell lines compared to control groups .

Propriétés

IUPAC Name |

N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-14-11-21-16(18(14)13-9-5-2-6-10-13)17-15(20)12-7-3-1-4-8-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXWNTMAWNECPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.